molecular formula C16H22BNO4 B8128103 2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

Cat. No.: B8128103
M. Wt: 303.2 g/mol
InChI Key: NDLZVSNDYAXVEH-UHFFFAOYSA-N
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Description

This compound is a benzonitrile derivative featuring a 2-(2-methoxyethoxy) substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at positions 2 and 5, respectively (Figure 1). The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis . The methoxyethoxy side chain enhances solubility in polar solvents compared to simpler alkoxy analogs.

Properties

IUPAC Name

2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(12(10-13)11-18)20-9-8-19-5/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLZVSNDYAXVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a boronic ester derivative notable for its potential biological activities. This article examines its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H28BNO5C_{17}H_{28}BNO_5, with a molecular weight of 337.2 g/mol. It features a complex structure comprising a benzonitrile moiety linked to a boronic ester group. The presence of the dioxaborolane structure contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC17H28BNO5C_{17}H_{28}BNO_5
Molecular Weight337.2 g/mol
IUPAC Name2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
CAS Number1257553-79-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Boronic Ester : The boronic ester group is introduced through reactions involving palladium catalysts.
  • Formation of the Benzonitrile Moiety : The benzonitrile structure is synthesized via nucleophilic substitution reactions.
  • Final Coupling : The final product is formed by coupling the boronic ester with the benzonitrile under controlled conditions.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . Kinases are pivotal in various signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, this compound may exhibit anti-cancer properties.

  • Target Kinases : Research indicates that compounds with similar structures often target receptor tyrosine kinases (RTKs) such as EGFR and PDGFR.
  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of boronic esters in cancer therapy:

  • Antiproliferative Effects : In vitro assays demonstrated that compounds structurally related to this compound can reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • Selectivity and Efficacy : The selectivity of these compounds for specific kinases can lead to reduced side effects compared to traditional chemotherapeutics . For example, a compound with a similar structure was found to inhibit EGFR with an IC50 value in the sub-micromolar range while displaying moderate activity against other RTKs .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for building complex organic molecules used in pharmaceuticals and agrochemicals.

Key Reactions :

  • Suzuki Coupling : It acts as a boronic acid pinacol ester that can react with aryl halides under palladium catalysis to form biaryl compounds.
Reaction ConditionsYieldNotes
Pd(PPh₃)₄ catalyst, CsF in methanolUp to 99%Microwave-assisted synthesis enhances yield and reduces reaction time.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a building block for the synthesis of biologically active molecules. Its structural features are conducive to the development of new drugs targeting various diseases.

Case Studies :

  • Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The incorporation of the boron atom is believed to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
Compound DerivativeActivityReference
5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridineModerate cytotoxicity against A549 cellsPubChem

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of luminescent materials and sensors.

Applications :

  • Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging. Its ability to chelate metal ions enhances its utility in sensing applications.
Material TypeApplicationCharacteristics
Luminescent SensorDetection of metal ionsHigh sensitivity and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile Benzonitrile - 2-OCH2CH2OCH3
- 5-dioxaborolane (tetramethyl)
C16H20BNO4 301.16 Suzuki coupling; drug intermediates
2-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzonitrile () Benzonitrile - 2-OCH3
- 5-dioxaborolane (tetramethyl)
C14H18BNO3 275.11 Cross-coupling; fluorescence probes
5-(5,5-Dimethyl-dioxaborinan-2-yl)-2-methoxybenzonitrile () Benzonitrile - 2-OCH3
- 5-dioxaborinane (5,5-dimethyl)
C13H16BNO3 245.09 Organic synthesis; boronate probes
2-(2-Methoxy-ethoxy)-5-(dioxaborolan-2-yl)-pyridine () Pyridine - 2-OCH2CH2OCH3
- 5-dioxaborolane (tetramethyl)
C15H21BN2O3 296.16 Ligand design; catalysis
1-(2-Methoxyethyl)-5-(dioxaborolan-2-yl)indoline () Indoline - 2-OCH2CH3
- 5-dioxaborolane (tetramethyl)
C17H26BNO3 303.21 Pharmaceutical candidates

Key Comparative Insights

Substituent Position and Electronic Effects
  • Target Compound vs.
  • : The six-membered dioxaborinane ring (5,5-dimethyl) reduces steric hindrance compared to the five-membered dioxaborolane, but its lower ring strain may decrease reactivity in cross-coupling reactions .
Boronate Ester Stability and Reactivity
  • The tetramethyl-dioxaborolane group in the target compound offers higher hydrolytic stability than non-methylated analogs, critical for storage and handling. However, it is more sterically hindered than the dioxaborinane in , which may slow transmetallation in Suzuki reactions .
  • In , a related dioxaborolane acts as a H2O2-sensitive protecting group , highlighting the boronate’s utility in stimuli-responsive drug delivery systems .
Core Aromatic System
  • Benzonitrile vs. Pyridine () : The electron-withdrawing nitrile group in benzonitrile stabilizes the boronate ester, whereas the pyridine core introduces basicity, altering coordination behavior in metal-catalyzed reactions .

Preparation Methods

Williamson Ether Synthesis

The methoxyethoxy group is introduced via nucleophilic substitution on a phenolic intermediate:

  • Starting material : 5-Bromo-2-hydroxybenzonitrile.

  • Alkylation : React with 2-methoxyethyl bromide in the presence of K2_2CO3_3 in DMF at 80°C.

Reaction conditions :

ParameterValue
SolventDMF
BaseK2_2CO3_3 (2.5 equiv)
Temperature80°C
Time12–24 hours
Yield75–85%

Cyanation Alternatives

If the nitrile group is absent in the starting material, it may be introduced via:

  • Rosenmund-von Braun reaction : Treatment of 5-bromo-2-(2-methoxyethoxy)benzamide with CuCN.

  • Sandmeyer reaction : Diazotization of 5-bromo-2-(2-methoxyethoxy)aniline followed by cyanide substitution.

Miyaura Borylation of 5-Bromo-2-(2-methoxyethoxy)benzonitrile

The boronate ester is installed via palladium-catalyzed borylation using B2_2pin2_2:

Optimized protocol :

  • Catalyst system : Pd(dppf)Cl2_2 (1–2 mol%) with KOAc as base.

  • Solvent : 1,4-Dioxane or THF under nitrogen.

  • Conditions : 90–100°C for 12–18 hours.

Representative data :

ParameterValueSource
Pd catalystPd(dppf)Cl2_2 (1.5 mol%)
B2_2pin2_21.2 equiv
Yield70–85%

Mechanistic insights :

  • Oxidative addition of Pd(0) to the aryl bromide.

  • Transmetallation with B2_2pin2_2 forms the aryl boronate.

Alternative Routes: Suzuki Coupling and Direct Borylation

Suzuki-Miyaura Cross-Coupling

If the boronic acid is pre-formed, coupling with a halobenzonitrile may be employed:

  • Boronic acid precursor : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-methoxyethoxy)benzoic acid.

  • Coupling partner : 2-Cyanoaryl halide.

Challenges :

  • Compatibility of nitrile with coupling conditions.

  • Competitive protodeboronation.

Iridium-Catalyzed C–H Borylation

Direct C–H activation at the 5-position using Ir catalysts (e.g., [Ir(OMe)(COD)]2_2) and B2_2pin2_2:

  • Regioselectivity : Directed by methoxyethoxy or nitrile groups.

  • Limitations : Lower yields (50–60%) compared to Miyaura.

Purification and Characterization

Workup Procedures

  • Quenching : Pour reaction mixture into ice-water to precipitate crude product.

  • Solvent recovery : Distill halogenated solvents (e.g., dichloromethane) under reduced pressure.

  • Recrystallization : Use ethanol or methanol for high-purity crystals.

Analytical Data

  • 1^1H NMR : Peaks for Bpin (δ 1.3 ppm, singlet) and methoxyethoxy (δ 3.3–3.7 ppm).

  • HPLC Purity : >98% after recrystallization.

Scale-Up Considerations and Environmental Impact

Catalyst Recycling

  • Pd recovery : Use immobilized catalysts or aqueous biphasic systems to reduce Pd waste.

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis.

E-Factor Analysis

ComponentE-Factor (kg waste/kg product)
Solvents8–12
Catalysts0.5–1.0
Overall10–15

Q & A

Basic: What are the recommended synthetic routes for this boronic ester, and how can its purity be validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or substitution reactions using palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) in solvents like DMF or DCM. A two-step protocol is common:

Borylation : Reacting a halogenated benzonitrile precursor with bis(pinacolato)diboron in the presence of a Pd catalyst.

Functionalization : Introducing the 2-methoxy-ethoxy group via nucleophilic substitution or coupling.

For purity validation:

  • HPLC (high-performance liquid chromatography) with UV detection at 254 nm.
  • Mass spectrometry (MS) to confirm molecular ion peaks (expected m/z ~317 g/mol based on analogous structures) .
  • ¹H/¹³C NMR to verify substituent integration and absence of unreacted starting materials .

Advanced: How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?

Answer:
Low yields often arise from catalyst poisoning or steric hindrance from the bulky dioxaborolane group. Optimization strategies include:

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for improved steric tolerance .
  • Solvent selection : Use polar aprotic solvents (e.g., THF/DMF mixtures) to enhance boron reagent solubility .
  • Temperature gradients : Perform reactions at 80–100°C for 12–24 hours to overcome kinetic barriers .
  • Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the Pd intermediate and reduce protodeboronation .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Cross-coupling reactions : Acts as a boronic ester partner in Suzuki-Miyaura reactions to synthesize biaryl or heteroaryl systems for drug discovery .
  • Pro-chelator systems : The boronic ester can be hydrolyzed in the presence of H₂O₂ to release active chelating agents for studying metal-catalyzed oxidative stress .
  • Material science : Used to modify polymers or nanoparticles via its nitrile group .

Advanced: How can structural ambiguities in the boronic ester moiety be resolved using spectroscopic methods?

Answer:
The dioxaborolane ring’s conformation and boron bonding can be analyzed via:

  • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the sp²-hybridized boron .
  • X-ray crystallography : Resolves bond angles and steric effects (e.g., pinacol boronate C-B bond length ~1.56 Å) .
  • IR spectroscopy : B-O stretches at 1340–1390 cm⁻¹ and C≡N at 2220–2260 cm⁻¹ .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in similar boronic esters) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can researchers address discrepancies in reported reactivity between this compound and analogous boronic esters?

Answer:
Contradictions may arise from steric effects (methoxy-ethoxy vs. smaller substituents) or electronic modulation (nitrile’s electron-withdrawing nature). Systematic approaches include:

  • Competition experiments : Compare coupling rates with aryl halides of varying electronic profiles .
  • DFT calculations : Model transition states to identify steric/electronic barriers (e.g., using Gaussian with B3LYP/6-31G*) .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to isolate rate-determining steps .

Basic: What analytical techniques confirm the absence of protodeboronation byproducts?

Answer:

  • TLC : Spot disappearance of the boronic ester (Rf ~0.5 in ethyl acetate/hexane) and emergence of the coupled product.
  • LC-MS : Monitor for [M+H]+ ions corresponding to the desired product versus deboronated species (m/z reduced by 86 Da) .

Advanced: How can enantioselective applications of this compound be explored in asymmetric catalysis?

Answer:

  • Chiral ligands : Pair with Josiphos or BINAP derivatives in Pd-catalyzed couplings to induce axial chirality in biaryl products .
  • Dynamic kinetic resolution : Use Ru catalysts to isomerize intermediates and achieve >90% ee .
  • Mechanistic studies : Probe stereochemical outcomes via deuterium labeling or NOE NMR .

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